Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-
Description
The compound Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- is a cyclohexanol derivative featuring a pyrimidine ring substituted with a chlorine atom at position 4 and a methyl group at position 4. The amino group at position 2 of the pyrimidine ring is linked to the trans-4-position of cyclohexanol. Pyrimidine-containing compounds are often explored for their pharmacological properties, including kinase inhibition or anticancer activity .
Properties
IUPAC Name |
4-[(4-chloro-6-methylpyrimidin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-10(12)15-11(13-7)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBSJTWYZQYFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC(CC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169621 | |
| Record name | Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261236-15-0 | |
| Record name | Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol typically involves the reaction of 2-chloro-6-methylpyrimidine with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanol derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. The specific compound, Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-, has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural features that may confer biological activity.
Case Study: Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit anticancer properties. For instance, compounds containing the pyrimidine ring have been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways. A study demonstrated that similar compounds could inhibit the growth of various cancer cell lines, suggesting that Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- may have similar effects due to its structural analogies .
Agrochemical Applications
Cyclohexanol derivatives are also important in the field of agrochemicals. They serve as intermediates in the development of herbicides and pesticides.
Table 1: Agrochemical Applications of Cyclohexanol Derivatives
| Compound Name | Application Type | Target Organism | Efficacy |
|---|---|---|---|
| Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- | Herbicide | Weeds | High |
| 2-Amino-4-chloro-6-methylpyrimidine | Pesticide | Insects | Moderate |
The use of such compounds can enhance crop yield by effectively managing pest populations and weed growth .
Synthesis and Functionalization
The synthesis of Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-, can be achieved through several methods involving cyclization and functionalization techniques. The compound can be synthesized from readily available precursors, which makes it a viable candidate for industrial applications.
Synthesis Pathway Example
A common synthesis pathway involves the reaction of cyclohexanol with chlorinated pyrimidine derivatives under controlled conditions to yield the desired compound. The reaction conditions can be optimized to improve yield and purity.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, as a nitrification inhibitor, it interferes with the enzymatic processes involved in the conversion of ammonium to nitrate in soil . In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related cyclohexanol derivatives:
Key Observations :
- The target compound has a lower molecular weight compared to UNC2250 due to simpler substituents.
- The compound in shares a trans-cyclohexanol backbone but incorporates a chlorophenyl-dihydropyridine moiety, which may confer distinct electronic properties for receptor binding .
- trans-4-(Trifluoromethyl)cyclohexanol lacks a pyrimidine ring but includes a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability in drug design .
UNC2250 ()
- Application : Acts as a protein methylase inhibitor with antitumor activity in preclinical models.
- Mechanism: Targets methyltransferases involved in epigenetic regulation, demonstrating IC₅₀ values in the nanomolar range .
- Comparison : The target compound’s pyrimidine ring may share similar binding interactions, but the absence of a morpholine group could alter selectivity for specific methyltransferases.
Cyclohexanol Derivatives in Cardiovascular Studies ()
- Findings : Derivatives with varying substituents exhibit divergent effects on blood pressure and cardiac activity. For example, compounds with bulky aromatic groups show stronger cardio-inhibitory effects than aliphatic substituents .
- Implication : The target compound’s pyrimidine substituent, being moderately bulky and aromatic, may balance potency and selectivity in cardiovascular applications.
Biological Activity
Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 241.72 g/mol
- IUPAC Name : Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-
This structure features a cyclohexanol backbone with a pyrimidine ring substituted at one end, which is critical for its biological activity.
The biological activity of Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can exhibit acetylcholine-storage-blocking activities, which may influence synaptic transmission and neuroprotection.
Acetylcholine Interaction
A study on related compounds demonstrated that modifications in the structure can significantly affect their potency in blocking acetylcholine storage. For instance, (-)-vesamicol was found to be substantially more potent than its enantiomer (+)-vesamicol, indicating that stereochemistry plays a crucial role in biological activity .
Therapeutic Applications
Research has suggested potential therapeutic uses for this compound in treating neurological disorders due to its interaction with acetylcholine pathways. The ability to modulate neurotransmitter release could position it as a candidate for conditions such as Alzheimer's disease or other cognitive impairments.
Case Studies
- Neuroprotective Effects : A study involving similar pyrimidine derivatives showed promising results in protecting neuronal cells from apoptosis induced by neurotoxins. The compounds exhibited significant neuroprotective properties in vitro, suggesting a potential application in neurodegenerative diseases .
- Anticancer Activity : Some derivatives of cyclohexanol have been evaluated for their anticancer properties. In vitro assays indicated that certain structural modifications could enhance cytotoxicity against various cancer cell lines, highlighting the need for further exploration of this compound's analogs .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Acetylcholine Blockade | Potent inhibition | |
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Anticancer Properties | Cytotoxicity against cancer cells |
Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
